4-Cyclohexyl-3-iodobenzoic acid
Description
4-Cyclohexyl-3-iodobenzoic acid is a halogenated benzoic acid derivative characterized by a cyclohexyl group at the para position (C4) and an iodine atom at the meta position (C3) on the benzene ring. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
1131614-24-8 |
|---|---|
Molecular Formula |
C13H15IO2 |
Molecular Weight |
330.16 g/mol |
IUPAC Name |
4-cyclohexyl-3-iodobenzoic acid |
InChI |
InChI=1S/C13H15IO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |
InChI Key |
UCLIQBXTCVLQMT-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between 4-cyclohexyl-3-iodobenzoic acid and its analogs, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Compounds
Structural and Electronic Differences
- Substituent Position: The iodine in 4-cycloclohexyl-3-iodobenzoic acid (meta) vs. 4-cyclohexyl-2-iodobenzoic acid (ortho) alters steric hindrance and electronic effects. In contrast, 4-azido-3-iodobenzoic acid replaces the cyclohexyl group with an azide, enabling rapid conjugation in bioorthogonal chemistry .
Halogen vs. Other Groups :
- Replacing iodine with chlorine (as in 4-cyclohexyl-3-chloro-phenylacetic acid) reduces molecular weight (266.76 vs. 330.16) and polarizability, affecting binding affinity in enzyme inhibition studies .
- The trifluoromethyl (CF₃) group in ’s pyrazole derivative enhances metabolic stability and lipophilicity compared to the cyclohexyl group .
Physicochemical Properties
Molecular Weight and Solubility :
- Higher molecular weight compounds (e.g., 493.89 in the pyrazole-sulfonamide derivative) exhibit lower aqueous solubility, limiting bioavailability but improving target binding in COX-2 imaging .
- The cyclohexyl group in this compound increases logP (lipophilicity), favoring blood-brain barrier penetration compared to polar analogs like 4-azido-3-iodobenzoic acid .
Purity and Synthetic Utility :
- Purity variations (72%–84% in ) highlight challenges in isolating iodinated aromatics, which often require rigorous purification for pharmacological use .
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